molecular formula C33H32N2O6S B5483365 methyl (2E)-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B5483365
M. Wt: 584.7 g/mol
InChI Key: UHDBFELMGKTUBJ-OGLMXYFKSA-N
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Description

Methyl (2E)-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes multiple aromatic rings, methoxy groups, and a thiazolopyrimidine core

Preparation Methods

The synthesis of methyl (2E)-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the benzylidene group: This step involves the condensation of the thiazolopyrimidine intermediate with a benzaldehyde derivative.

    Attachment of the phenoxy and methoxy groups: These groups can be introduced through nucleophilic substitution reactions using suitable phenol and methoxy reagents.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

Methyl (2E)-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or other reactive sites, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (2E)-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Materials Science: Its complex structure and functional groups may allow it to be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block or intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of methyl (2E)-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to methyl (2E)-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate include other thiazolopyrimidine derivatives and compounds with similar functional groups. These compounds may share some properties and applications but differ in their specific structures and reactivity. Examples of similar compounds include:

These compounds highlight the diversity and potential of thiazolopyrimidine derivatives in various scientific and industrial applications.

Properties

IUPAC Name

methyl (2E)-2-[[3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N2O6S/c1-19-8-7-9-26(20(19)2)41-18-24-16-22(10-15-27(24)39-5)17-28-31(36)35-30(23-11-13-25(38-4)14-12-23)29(32(37)40-6)21(3)34-33(35)42-28/h7-17,30H,18H2,1-6H3/b28-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDBFELMGKTUBJ-OGLMXYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=C(C=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)/C=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=C(C=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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